molecular formula C21H13F3N2OS B2369003 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 477569-70-3

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2369003
CAS No.: 477569-70-3
M. Wt: 398.4
InChI Key: QQRGHJHPFKBGQA-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Preparation Methods

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves the reaction of 2-aminobenzothiazole with an appropriate benzoyl chloride derivative. One common method involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethylformamide (DMF) solvent. This reaction proceeds under mild conditions and yields the desired product in high purity .

Chemical Reactions Analysis

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. For example, in antibacterial applications, the compound can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In cancer treatment, it may act by inhibiting key enzymes or signaling pathways involved in cell proliferation and survival .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2OS/c22-21(23,24)14-7-5-6-13(12-14)19(27)25-16-9-2-1-8-15(16)20-26-17-10-3-4-11-18(17)28-20/h1-12H,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRGHJHPFKBGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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